molecular formula C12H10N2O3 B15204048 1-benzyl-5-nitropyridin-2(1H)-one CAS No. 59892-44-3

1-benzyl-5-nitropyridin-2(1H)-one

Cat. No.: B15204048
CAS No.: 59892-44-3
M. Wt: 230.22 g/mol
InChI Key: PSEMHQVFVHHFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is characterized by a benzyl group attached to a dihydropyridinone ring, which is further substituted with a nitro group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable pyridine derivative, followed by nitration to introduce the nitro group at the desired position . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzyl and dihydropyridinone moieties can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-Benzyl-5-nitro-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    1-Benzyl-5-nitro-1,4-dihydropyridin-2-one: This compound differs in the position of the nitro group and the degree of hydrogenation of the pyridine ring.

    1-Benzyl-5-nitro-2,3-dihydropyridin-2-one: This compound has a different substitution pattern on the pyridine ring.

The uniqueness of 1-benzyl-5-nitro-1,2-dihydropyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

59892-44-3

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-benzyl-5-nitropyridin-2-one

InChI

InChI=1S/C12H10N2O3/c15-12-7-6-11(14(16)17)9-13(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

PSEMHQVFVHHFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.